Journal Name:Progress in Energy and Combustion Science
Journal ISSN:0360-1285
IF:35.339
Journal Website:http://www.elsevier.com/wps/find/journaldescription.cws_home/474/description#description
Year of Origin:0
Publisher:Elsevier BV
Number of Articles Per Year:35
Publishing Cycle:Bimonthly
OA or Not:Not
Progress in Energy and Combustion Science ( IF 35.339 ) Pub Date: 2023-07-13 , DOI:
10.1021/acs.jpcc.3c02045
In this study, a Sb2S3–Cu2S composite was synthesized by adding Cu2S, which exhibits a negative Poisson’s ratio in a two-dimensional structure, to improve the mechanical properties of the Sb2S3 compound semiconductor. The sol–gel method was used for the preparation of Sb2S3 precursor solution and after mixing synthesized by heat treatment at 260–280 °C. Cu2S growing in a plate-like structure with the Cu2S powders prepared by performing a sulfurization of Cu using polysulfide, it was spin-coated on gold-coated FTO glass substrates. Finally, the Cu2S powders were chemically combined with Sb2S3 pillars to grow in the form of cudgels with acicular structures attached to the pillar structure. The acicular structure attached to the surface of the Sb2S3 pillar structure was observed to be calcostibite (CuSbS2). The mechanical energy absorption of the bare Sb2S3 pillar and Sb2S3–Cu2S cudgels structures was measured through nanoindentation experiments of flat-top tip with a diameter of 2 μm. It was observed that the external energy absorption (energy dissipation) ability of the Sb2S3–Cu2S cudgels structure was improved by more than five times which was compared to the bare Sb2S3 pillar structure.
Progress in Energy and Combustion Science ( IF 35.339 ) Pub Date: 2023-07-11 , DOI:
10.1021/acs.jpcc.3c03497
The negative reduction potential of gallium leads to the occurrence of the hydrogen evolution reaction (HER) during the process of gallium electrowinning. However, accurately measuring the partial current of the gallium electrodeposition reaction (GER) using the chronoamperometry (CA) test is not possible. To address this issue, a model capable of separating the partial current of the GER and HER from the total current was employed, and the CA curves were fitted at different potentials. This approach allowed the researchers to determine the relevant electrochemical parameters. The results indicated that the measured value of the current efficiency was in agreement with the fitted value, indicating the reliability of the model. The nondimensional forms of the partial contribution of GER were compared with the Scharifker–Hills model to determine the nucleation mechanism. The model showed that the GER transitions from instantaneous nucleation to progressive nucleation as the potential increases, which was further confirmed by the microscopic morphology at different electrodeposition times. In summary, this study offers a promising solution for accurately measuring the partial current of GER during gallium electrodeposition.
Progress in Energy and Combustion Science ( IF 35.339 ) Pub Date: 2023-07-17 , DOI:
10.1021/acs.jpcc.3c02555
To find alternatives to lithium-ion batteries, much effort is being devoted to finding electrode materials that allow reversible Mg2+ disinsertion/insertion. Due to the strong Coulomb force between Mg2+ and electrode materials, certain modification methods are often needed to reduce the energy barrier of Mg jumping in materials. The bronze-phase TiO2(B) has attracted considerable attention as a promising anode for lithium-ion batteries, but it has proven to be difficult for Mg to insert therein. The PBE+U calculations show that the low capacity of perfect TiO2 as the anode of magnesium-ion batteries (MIB) is mainly due to the high diffusion energy barrier of the Mg ion (at least 1.27 eV). Both the defects of oxygen vacancies and F-doping can significantly reduce the band gap value and the Mg-ion migration barriers. The results of CM5 charges and charge density differences prove that the local lattice distortion caused by oxygen vacancies can cause the distribution of Ti3+ away from Mg, resulting in a significant decrease in the Mg–O binding energy, which is beneficial to the reduction of the migration barrier. F-doping can make the binding energy of Mg at each site tend to be the same, so that the energy barrier of Mg jumping along the way is lower. In addition, the coexistence of oxygen vacancy and F doping in TiO2(B) has synergistic effects in improving Mg-ion diffusion.
Progress in Energy and Combustion Science ( IF 35.339 ) Pub Date: 2023-07-12 , DOI:
10.1021/acs.jpcc.3c03188
Titanium nitride is a refractory material with excellent thermal and mechanical stabilities as well as optical and plasmonic properties in the visible and near-infrared (NIR) regions. Alloying different concentrations of aluminum element in TiN can not only change the dielectric properties from metallic to dielectric but also tune the epsilon-near-zero wavelength (λENZ) over a wide spectral range. Understanding the role of Al in the transient optical responses of Ti1–xAlxN under femtosecond excitation is crucial for optoelectronic, photovoltaic, and photothermal applications. Recently, the electron–phonon (e–ph) coupling rate and time of TiN have been a controversial issue, and moreover, little is known about the transient optical properties of Ti1–xAlxN. In this work, the broadband transient reflectance of highly crystalline Ti1–xAlxN epitaxial films with various Al concentrations (0 ≤ x ≤ 0.67) is investigated by an ultrafast pump–probe experiment. With increasing Al concentration, the optical absorption in the visible to near-infrared region is drastically increased in the Ti1–xAlxN films, showing great potential to serve as an efficient absorbing layer for photovoltaic cells. From the carrier dynamics studies, we found that TiN undergoes wavelength-dependent e–ph coupling processes with distinctly different lifetimes: sub-picosecond (≤0.2 ps) in a narrow spectral region near λENZ and a few tens of picoseconds in the metallic region, followed by a very long heat dissipation process on the nanosecond timescale. As for Ti1–xAlxN, the spectral region where the ultrafast e–ph coupling occurs is extended to the whole visible range. While ultrafast and strong e–ph coupling is advantageous in hot carrier engineering applications, prolonged preservation of heat in the lattice for a nanosecond makes TiN and TiAlN emerging photothermal materials with high conversion efficiency.
Progress in Energy and Combustion Science ( IF 35.339 ) Pub Date: 2023-07-11 , DOI:
10.1021/acs.jpcc.3c03147
We revisit the main steps to derive the Ziman resistivity formula (ZRF), a frequently used approach in previous literature to perform first-principles calculations on the electron–phonon (e-ph) scattering limited resistivity of realistic materials. We find that two kinds of crucial approximations are required to reach the final form of ZRF. One is the neglect of the energy dependence of the density of states (DOS) and the average of the squared electron velocity in the Fermi shell, a narrow energy range around the Fermi level. The other one is the replacement of the weight factor for large-angle scattering in ZRF with that used in the conventional expression of momentum relaxation time. By setting up a toy model of an e-ph coupling system with a band edge lying in the Fermi shell, we find that the first approximation does not damage the validity of ZRF seriously. However, the weight factor of large-angle scattering used in the current form of ZRF makes the calculated resistivity inaccurate. Instead of the current form, we suggest that the original form of the weight factor of large-angle scattering during the derivation of ZRF should be retained. Our conclusion is further demonstrated by selecting plumbene to perform a case study on the level of first-principles calculations of intrinsic resistivity. We suggest a modified ZRF which can give the numerical result of the intrinsic resistivity of realistic materials with high precision even when the Fermi level meets a band edge.
Progress in Energy and Combustion Science ( IF 35.339 ) Pub Date: 2023-07-15 , DOI:
10.1021/acs.jpcc.3c02215
In this study, hydrogenated titanium dioxide (TiO2:H) thin films of thicknesses between 33 and 300 nm were grown via the reactive radio-frequency magnetron sputter deposition technique. These thin films were characterized with respect to electrical resistivity, Seebeck coefficient, and optical absorption coefficient. However, heating to temperatures above 430 K results in irreversible property changes of the thin films. The characteristics of these changes depended on the atmosphere, in which the samples were thermally treated (10–7 mbar vacuum or 1 bar of 99.99% N2). In order to explain these findings, we investigated our samples not only in the as-deposited state but also after thermal cycling over different temperature ranges. Mott’s three-dimensional (3D) variable range hopping model was identified as the most appropriate electrical conductivity model in the as-deposited state for the temperature range of 223–430 K, after which it changes irreversibly to the small polaron hopping model in the 223–615 K temperature range. This thermally induced change appears to be due to changes in the number of intrinsic (interstitial titanium Tiint, titanium vacancies VTi, and oxygen vacancies Vo) and extrinsic (hydrogen dopants) defects in the material. Spectroscopic ellipsometry measurements support this assumption. For this, we developed a dielectric dispersion model for TiO2:H thin films, which combines the Cody–Lorentz model with an additional Lorentz oscillator. In the as-deposited state, an additional peak of the absorption coefficient appears at 1.3–1.4 eV, which disappears for samples thermally treated in N2 atmosphere but is retained for samples thermally treated in vacuum.
Progress in Energy and Combustion Science ( IF 35.339 ) Pub Date: 2023-07-17 , DOI:
10.1021/acs.jpcc.3c02372
A significant challenge associated with photoelectrochemical water splitting is the reduction of the anode photocurrent due to bubble adhesion. To achieve in situ observation of bubble evolution on the electrode surface, an electrochemistry system coupled with a high-speed camera was developed. The relations between photocurrent curves and bubble morphology were clarified on a fixed TiO2 thin-film electrode at various reaction temperatures (303.15–343.15 K). The photocurrent during the nucleation waiting, growth, and detachment of bubble evolution increased approximately linearly with the reaction temperature, indicating a higher reaction rate and a reduction in the impedance that must be overcome during bubble growth. The shortened nucleation waiting period was illustrated via a homogeneous nucleation model. The study found that the required concentration of dissolved gas for bubble nucleation decreased with an increasing reaction temperature. The bubble oscillations (∼25 Hz) under high reaction temperatures promoted the bubble mass transfer from the perspective of gas evolution efficiency. Besides, a force balance model was established based on the experimental data of bubbles. Because of the decrease of solutal Marangoni force with the increase of reaction temperature, the bubble growth periods were shortened, along with the relatively large bubble detachment diameter, thereby efficiently accelerating bubble removal from the electrode surface.
Progress in Energy and Combustion Science ( IF 35.339 ) Pub Date: 2023-07-12 , DOI:
10.1021/acs.jpcc.3c03257
The electrochemical reduction of CO2 (CO2RR) is a sustainable alternative for producing fuels and chemicals, although the production of highly desired hydrocarbons is still a challenge due to the higher overpotential requirement in combination with the competitive hydrogen evolution reaction (HER). Tailoring the electrolyte composition is a possible strategy to favor the CO2RR over the HER. In this work we studied the solvent effect on the CO2RR on a nanostructured Cu electrode in acetonitrile solvent with different amounts of water. Similar to what has been observed for aqueous media, our online gas chromatography results showed that CO2RR in acetonitrile solvent is also structure-dependent, since nanocube-covered copper (CuNC) was the only surface (in comparison to polycrystalline Cu) capable of producing a detectable amount of ethylene (10% FE), provided there is enough water present in the electrolyte (>500 mM). In situ Fourier Transform Infrared (FTIR) spectroscopy showed that in acetonitrile solvent the presence of CO2 strongly inhibits HER by driving away water from the interface. CO is by far the main product of CO2RR in acetonitrile (>85% Faradaic efficiency), but adsorbed CO is not detected. This suggests that in acetonitrile media CO adsorption is inhibited compared to aqueous media. Remarkably, the addition of water to acetonitrile has little quantitative and almost no qualitative effect on the activity and selectivity of the CO2RR. This indicates that water is not strongly involved in the rate-determining step of the CO2RR in acetonitrile. Only at the highest water concentrations and at the CuNC surface, the CO coverage becomes high enough that a small amount of C2+ product is formed.
Progress in Energy and Combustion Science ( IF 35.339 ) Pub Date: 2023-07-13 , DOI:
10.1021/acs.jpcc.3c01159
This work uses magneto-electrochemical quartz crystal microbalance methods to study the enantiospecific adsorption of chiral molecules onto a ferromagnetic substrate. The effects of solution conditions, pH, and solvent isotope composition indicate that the kinetics of the enantiomeric adsorption depend strongly on the charge state and geometry of the adsorbate, whereas no thermodynamic contributions to enantiospecificity are found. Density functional theory calculations reveal that an interplay between the adsorbate and solvent molecules is important for defining the observed enantiospecific preference with an applied magnetic field; however, it remains unclear if intermolecular vibrational couplings contribute to the phenomenon.
Progress in Energy and Combustion Science ( IF 35.339 ) Pub Date: 2023-07-09 , DOI:
10.1021/acs.jpcc.3c01687
Carbon nitride (CN) is an ideal candidate as a passivating agent for perovskite (PVK) due to its large π-conjugated structure and rich surface functional groups. Unfortunately, its intrinsic two-dimensional (2D) multilayer structure decreases the interlayer charge transfer, which is not conducive to the high efficiency of perovskite solar cells (PSCs). Here, layered double hydroxides (LDHs) provide a confinement space to control the growth of CN, giving it atomic thickness and reduced interlayer distance, which improves the interlayer charge transfer. The rich functional groups (−NH2 and −OH) on the surface of the CN nanosheets can facilitate bonding to PVK, which provides a prerequisite for obtaining higher-quality PVK crystals. The synergy effect mentioned above allows the all-air processed carbon-based PSCs to reach a decent power conversion efficiency of 12.57%. Therefore, the exploration of ultrathin CN nanosheets with a larger π-conjugate structure to improve the quality of PVK will guide the advanced application of 2D materials in PSCs.
SCI Journal Division of the Chinese Academy of Sciences
Major Disciplines | Sub Discipline | TOP | Summarize |
---|---|---|---|
工程技术1区 | ENERGY & FUELS 能源与燃料1区 | Not | Not |
Supplementary Information
Self Citation Rate | H-index | SCI Inclusion Status | PubMed Central (PML) |
---|---|---|---|
1.80 | 161 | Science Citation Index Science Citation Index Expanded | Not |
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